Cas no 143416-74-4 (2-Chloro-N-(5-methylpyridin-2-yl)acetamide)
2-Chloro-N-(5-methylpyridin-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-(5-methylpyridin-2-yl)acetamide
- 2-Chloro-N-(5-methyl-2-pyridinyl)acetamide
- MFCD03387827
- 2-Chloro-N-(5-methyl-2-pyridinyl)acetamide, AldrichCPR
- DTXSID50408850
- BBL018042
- STK505664
- 143416-74-4
- SB54111
- AN-584/43465567
- SCHEMBL1430821
- 5-methyl-2-chloro-acety l-aminopyridine
- AKOS000205681
- BS-37233
- EN300-45694
- J-007812
- G78591
- ALBB-008930
-
- MDL: MFCD03387827
- Inchi: 1S/C8H9ClN2O/c1-6-2-3-7(10-5-6)11-8(12)4-9/h2-3,5H,4H2,1H3,(H,10,11,12)
- InChI Key: RFGPQTBLGABJQR-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC(C)=CN=1)=O
Computed Properties
- Exact Mass: 184.04000
- Monoisotopic Mass: 184.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 42Ų
Experimental Properties
- Density: 1.287
- Boiling Point: 377.9°C at 760 mmHg
- Flash Point: 182.3°C
- Refractive Index: 1.588
- PSA: 41.99000
- LogP: 1.64030
2-Chloro-N-(5-methylpyridin-2-yl)acetamide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-N-(5-methylpyridin-2-yl)acetamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-N-(5-methylpyridin-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 039970-500mg |
2-Chloro-N-(5-methylpyridin-2-yl)acetamide |
143416-74-4 | 500mg |
$315.00 | 2023-09-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00101-1G |
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143416-74-4 | 1g |
¥5233.08 | 2023-11-10 | ||
| Chemenu | CM282048-1g |
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143416-74-4 | 95% | 1g |
$351 | 2021-08-18 | |
| TRC | C369163-50mg |
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$ 50.00 | 2022-04-01 | ||
| TRC | C369163-100mg |
2-Chloro-N-(5-methylpyridin-2-yl)acetamide |
143416-74-4 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C369163-500mg |
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$ 135.00 | 2022-04-01 | ||
| Chemenu | CM282048-1g |
2-Chloro-N-(5-methylpyridin-2-yl)acetamide |
143416-74-4 | 95% | 1g |
$351 | 2022-06-12 | |
| eNovation Chemicals LLC | D964327-1g |
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| Enamine | EN300-45694-0.05g |
2-chloro-N-(5-methylpyridin-2-yl)acetamide |
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$256.0 | 2023-06-02 | ||
| Enamine | EN300-45694-0.1g |
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143416-74-4 | 0.1g |
$269.0 | 2023-06-02 |
2-Chloro-N-(5-methylpyridin-2-yl)acetamide Suppliers
2-Chloro-N-(5-methylpyridin-2-yl)acetamide Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-Chloro-N-(5-methylpyridin-2-yl)acetamide
Introduction to 2-Chloro-N-(5-methylpyridin-2-yl)acetamide (CAS No. 143416-74-4)
2-Chloro-N-(5-methylpyridin-2-yl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 143416-74-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a chloro group and a methyl-substituted pyridine ring, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The synthesis of 2-Chloro-N-(5-methylpyridin-2-yl)acetamide involves a series of well-defined chemical reactions that highlight the compound's versatility. The process typically begins with the chlorination of a pyridine precursor, followed by acetylation to introduce the amide functionality. This synthetic route underscores the importance of 2-Chloro-N-(5-methylpyridin-2-yl)acetamide as a building block for more complex molecules. The chloro group, in particular, serves as a reactive site for further functionalization, enabling the construction of intricate molecular architectures.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. Studies have demonstrated that compounds containing a pyridine moiety exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Among these derivatives, 2-Chloro-N-(5-methylpyridin-2-yl)acetamide has shown promise in preclinical studies due to its ability to interact with specific biological targets. For instance, its structure suggests potential binding affinity to certain enzymes and receptors involved in metabolic pathways relevant to diseases such as diabetes and obesity.
One of the most compelling aspects of 2-Chloro-N-(5-methylpyridin-2-yl)acetamide is its role in the development of novel therapeutic agents. Researchers have leveraged its chemical framework to design molecules with enhanced efficacy and reduced toxicity compared to existing drugs. The methyl group on the pyridine ring, for example, can modulate electronic properties and influence binding interactions, thereby fine-tuning the pharmacokinetic profile of derivative compounds. This flexibility has led to several promising candidates entering clinical trials for various therapeutic indications.
The agrochemical sector has also benefited from the exploration of 2-Chloro-N-(5-methylpyridin-2-yl)acetamide and related compounds. Pyridine-based agrochemicals are known for their effectiveness in pest control and plant protection. The structural features of this compound make it a suitable candidate for developing new-generation pesticides that offer improved environmental safety and target specificity. Such advancements are crucial in addressing the challenges posed by pest resistance and maintaining agricultural productivity.
From a chemical biology perspective, 2-Chloro-N-(5-methylpyridin-2-yl)acetamide serves as an excellent scaffold for studying enzyme mechanisms and drug-receptor interactions. Its well-defined structure allows researchers to make precise modifications while maintaining core pharmacophoric elements necessary for biological activity. This has facilitated detailed investigations into how small molecules modulate biological processes at the molecular level, providing insights that can inform future drug design strategies.
The industrial production of 2-Chloro-N-(5-methylpyridin-2-yl)acetamide is another area where advancements have been made. Modern synthetic methodologies have improved yield and purity, making it more accessible for large-scale applications in pharmaceutical manufacturing. Continuous flow chemistry, in particular, has emerged as a powerful tool for producing complex molecules like this one efficiently and sustainably. These innovations not only enhance production capabilities but also align with global efforts to reduce environmental impact through greener chemical processes.
The future prospects for 2-Chloro-N-(5-methylpyridin-2-yl)acetamide are promising, with ongoing research aimed at uncovering new applications and refining existing ones. Collaborative efforts between academia and industry are driving innovation in this field, leading to faster translation of laboratory discoveries into market-ready products. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an increasingly important role in addressing global health challenges.
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